molecular formula C23H25ClN4OS B11642615 2-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11642615
M. Wt: 441.0 g/mol
InChI Key: JYQPXZFJKHFCAY-UHFFFAOYSA-N
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Description

2-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of the phenoxy and triazolo groups. Key steps include:

    Formation of the cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo core: This is achieved through cyclization reactions involving appropriate precursors.

    Attachment of the phenoxy group: This step involves nucleophilic substitution reactions where the phenoxy group is introduced.

    Chlorination and isopropylation: These steps are carried out using chlorinating agents and isopropylating reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination, and alkylating agents for introducing alkyl groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or dealkylated compounds.

Scientific Research Applications

2-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials.

    Biological Research: It is used in studies to understand its interactions with biological molecules and pathways.

Mechanism of Action

The mechanism of action of 2-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: shares similarities with other triazolo and phenoxy derivatives.

    Other triazolo compounds: These include compounds with similar triazolo cores but different substituents, affecting their chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C23H25ClN4OS

Molecular Weight

441.0 g/mol

IUPAC Name

15-[(4-chloro-5-methyl-2-propan-2-ylphenoxy)methyl]-9-thia-11,13,14,16-tetrazatetracyclo[8.7.0.02,8.013,17]heptadeca-1(10),2(8),11,14,16-pentaene

InChI

InChI=1S/C23H25ClN4OS/c1-13(2)16-10-17(24)14(3)9-18(16)29-11-20-26-22-21-15-7-5-4-6-8-19(15)30-23(21)25-12-28(22)27-20/h9-10,12-13H,4-8,11H2,1-3H3

InChI Key

JYQPXZFJKHFCAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(C)C)OCC2=NN3C=NC4=C(C3=N2)C5=C(S4)CCCCC5

Origin of Product

United States

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